GSK682753A

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GSK682753A implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye:

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales a la estructura central a través de reacciones de sustitución, a menudo involucrando halogenación y alquilación.

Ensamblaje final: El compuesto final se ensambla acoplando la estructura central modificada con cadenas laterales específicas en condiciones controladas.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Se optimizan la temperatura, la presión y las condiciones del solvente para maximizar el rendimiento y la pureza.

Técnicas de purificación: Se emplean técnicas de purificación avanzadas, como la cromatografía y la cristalización, para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

GSK682753A experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente la halogenación y la alquilación, son comunes en la síntesis y modificación de this compound.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores utilizados con frecuencia.

Reactivos de sustitución: Los agentes halogenantes como el cloro y el bromo, y los agentes alquilantes como el yoduro de metilo, se utilizan comúnmente.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo.

Aplicaciones Científicas De Investigación

Immunology

GSK682753A is instrumental in studying the role of EBI2 in immune cell dynamics. Its ability to inhibit EBI2 activity allows researchers to dissect the receptor's function in B cell positioning within lymphoid follicles and its involvement in immune responses to pathogens.

Cancer Research

Given EBI2's association with Epstein-Barr virus-related malignancies, this compound serves as a valuable tool for investigating therapeutic strategies targeting EBI2 signaling pathways. The compound's efficacy in reducing B cell proliferation suggests potential applications in treating EBV-associated cancers .

Inflammatory Diseases

The modulation of EBI2 activity by this compound has implications for various inflammatory conditions where B cell migration plays a critical role. By inhibiting EBI2, this compound may help manage diseases characterized by excessive B cell activity and migration, such as autoimmune disorders .

Table 1: Summary of Experimental Findings on this compound

| Study | Cell Type | Assay Type | IC50 (nM) | Effect Observed |

|---|---|---|---|---|

| Benned-Jensen et al. (2014) | HEK293 cells | Calcium release | 2 | Inhibition of calcium mobilization |

| Rosenkilde et al. (2011) | CHO cells | ERK1/2 MAPK activation | 3.0 | Suppression of ERK phosphorylation |

| Study on B cells (2011) | Murine B cells | Proliferation assay | 53.6 | Reduced proliferation in EBI2-overexpressing cells |

Case Study: Inhibition of EBV-Induced B Cell Proliferation

In a study examining the effects of this compound on EBV-induced B cell proliferation, researchers found that treatment with the compound significantly reduced the growth of EBI2-overexpressing B cells compared to wild-type controls . This finding underscores the potential for this compound as a therapeutic agent in managing EBV-related conditions.

Mecanismo De Acción

GSK682753A ejerce sus efectos al unirse a EBI2 e inhibir su actividad. Esta inhibición afecta las vías de señalización mediadas por proteínas G, lo que lleva a una reducción de la migración y el posicionamiento de las células inmunitarias. El compuesto se dirige específicamente al sitio de unión de oxiesterol en EBI2, evitando que el receptor interactúe con sus ligandos naturales .

Comparación Con Compuestos Similares

Compuestos similares

7α,25-Dihidroxicolesterol: Un ligando natural para EBI2, involucrado en la migración de células inmunitarias.

GSK682751A: Otro agonista inverso de EBI2 con propiedades estructurales similares pero ligeramente diferentes.

Singularidad

GSK682753A es único debido a su alta potencia y selectividad para EBI2. Su capacidad para inhibir las vías de señalización dependientes e independientes de la proteína G lo convierte en una herramienta valiosa para estudiar la función de EBI2 y desarrollar agentes terapéuticos dirigidos a este receptor .

Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

GSK682753A is a small molecule identified as an inverse agonist for the Epstein-Barr virus-induced receptor 2 (EBI2), which plays a crucial role in immune regulation and B cell positioning. This article explores the biological activity of this compound, focusing on its mechanisms of action, potency, and implications for therapeutic applications.

This compound functions primarily as a competitive antagonist of EBI2, inhibiting its activation by oxysterols, particularly 7α,25-OHC. This inhibition occurs at the level of G protein activation, as evidenced by various assays:

- GTPγS Binding Assay : this compound demonstrated an IC50 value of approximately 2.6 nM , indicating strong inhibition of G protein activation induced by EBI2 .

- ERK1/2 MAPK Activation : The compound also inhibited ERK1/2 phosphorylation with an IC50 of 8 nM , suggesting that it effectively blocks downstream signaling pathways activated by EBI2 .

The compound's efficacy is further supported by its ability to inhibit β-arrestin recruitment, which is another pathway through which EBI2 can signal. The IC50 for this effect was found to be 40 nM .

Potency and Efficacy

The potency of this compound varies across different assays and cellular contexts. A summary of its biological activity is presented in the table below:

| Functional Readout | Cellular System | EC50 (nM) | This compound IC50 (nM) |

|---|---|---|---|

| Gαi Coupling | SK-N-MC cells | 2 | 54 |

| ERK1/2 MAPK Activation | CHO cells | 3 | 8 |

| p38 MAPK Activation | CHO cells | ND | ND |

| GTPγS Binding | HEK293 cells | 0.1 to 8 | 2.6 |

| Calcium Release | CHO cells | 2 | ND |

| β-arrestin Recruitment | CHO cells | 1 to 200 | 40 |

| Cell Migration | hEBI2-overexpressing mouse B cells | 0.1 | 0.007 |

ND indicates data not determined.

Immune Regulation

This compound has been shown to significantly inhibit B cell migration and proliferation in response to oxysterols. In experiments involving murine B cells, the compound reduced antibody-stimulated proliferation by up to 32-fold in EBI2-overexpressing cells compared to EBI2-deficient counterparts . This underscores its potential utility in modulating immune responses, particularly in conditions where EBI2 is implicated, such as autoimmune diseases and viral infections.

Viral Infection

The role of EBI2 in Epstein-Barr virus (EBV) infection highlights the relevance of this compound in virology. By inhibiting EBI2 activity, this compound may reduce EBV-mediated signaling pathways that facilitate viral persistence and immune evasion . This positions this compound as a candidate for further investigation in antiviral therapies targeting EBV-related malignancies.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GSK682753A in modulating EBI2 activity?

this compound functions as a selective and potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183), suppressing constitutive receptor activity. It inhibits G protein-dependent signaling pathways (e.g., GTPγS binding) and G protein-independent pathways (e.g., ERK phosphorylation) with an IC50 of 53.6 nM. Dose-dependent suppression of cAMP-response element-binding protein (CREB) activation further confirms its mechanism .

Q. Which experimental assays are commonly used to evaluate this compound's efficacy?

Key assays include:

- GTPγS binding assays to measure G protein activation (IC50: 2.6–53.6 nM).

- CREB-based reporter assays to assess downstream transcriptional activity.

- ERK phosphorylation assays to evaluate pertussis toxin-insensitive signaling pathways. These methods provide complementary data on potency and inhibitory efficacy (75%) across pathways .

Q. What cellular processes are affected by this compound treatment in B cells?

this compound suppresses EBI2-mediated B cell proliferation and chemotaxis by inhibiting ERK phosphorylation and GTPγS binding. Overexpression of EBI2 in B cells amplifies antibody-stimulated proliferation, which is potently reversed by this compound .

Q. What are the critical storage and handling conditions for this compound?

The compound should be stored at -20°C, protected from light. Solubility in DMSO is ≥27 mg/mL. Freshly prepared solutions are recommended for assays to ensure stability and reproducibility .

Advanced Research Questions

Q. How can researchers address variability in reported IC50 values across assays?

Variability (e.g., IC50 ranging from 2.6–53.6 nM) may arise from differences in cell models (murine vs. human), ligand concentrations, or assay endpoints. To mitigate this:

- Use orthogonal assays (e.g., GTPγS binding + ERK phosphorylation).

- Standardize cell lines and experimental conditions (e.g., incubation time, temperature) .

Q. What strategies validate the specificity of this compound in EBI2-mediated pathways?

- Compare results in EBI2-deficient B cells with wild-type or overexpressing models.

- Employ mutagenesis studies (e.g., Phe111Ala substitution in EBI2 reduces this compound binding by >500-fold).

- Test cross-reactivity against related GPCRs to confirm selectivity .

Q. How does this compound's inverse agonism differ between murine and human EBI2 models?

The compound shows cross-species efficacy, with similar potency in murine and human EBI2 assays. Dose-response curves in GTPγS binding and CREB activation assays confirm conserved inhibitory mechanisms .

Q. What experimental approaches elucidate structural determinants of this compound binding?

- Site-directed mutagenesis : Identify critical residues (e.g., Phe111 at position III:08/3.32) via alanine scanning.

- Molecular docking : Predict binding pockets using EBI2's seven-transmembrane structure.

- Structure-activity relationship (SAR) studies : Modify functional groups to optimize potency .

Q. How can researchers optimize in vitro assay conditions for dose-dependent studies?

- Titrate concentrations between 2.6–53.6 nM to capture full dose-response curves.

- Include pertussis toxin to differentiate G protein-dependent vs. independent pathways.

- Validate with time-course experiments to assess transient vs. sustained effects .

Q. What are the implications of this compound inhibiting both G protein-dependent and independent pathways?

Dual inhibition suggests EBI2 signals through multiple downstream effectors. To dissect these pathways:

- Use G protein inhibitors (e.g., YM-254890 for Gαq) or CRISPR knockouts.

- Combine this compound with pathway-specific agonists/antagonists (e.g., 7α,25-dihydroxycholesterol for EBI2 activation) .

Q. Methodological Considerations

- Data Contradiction Analysis : Discrepancies in IC50 values may reflect assay-specific sensitivities. Cross-validate findings using multiple endpoints (e.g., ERK phosphorylation vs. GTPγS binding) .

- Experimental Design : Include controls for constitutive EBI2 activity (e.g., vehicle-treated cells) and validate results in primary cell models (e.g., ex vivo B cell proliferation assays) .

Propiedades

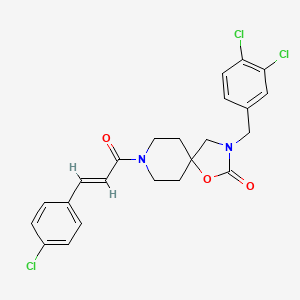

IUPAC Name |

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDLWMWIRXGSJM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.